molecular formula C17H18N2O5 B5909584 (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE

Cat. No.: B5909584
M. Wt: 330.33 g/mol
InChI Key: SFIRJBSBDKYHFA-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE can be achieved through a Schiff base formation reaction. This involves the condensation of 4-methoxyaniline with 2,6-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process would include the precise control of temperature, pH, and reactant concentrations to optimize the formation of the desired Schiff base.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original amine and aldehyde.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE is used as a ligand in coordination chemistry to form metal complexes

Biology and Medicine

The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Schiff bases are known for their antimicrobial, antifungal, and anticancer properties, making this compound a valuable starting material for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments. Its unique chemical structure allows for the formation of vibrant and stable colors, which are useful in various applications.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. As a Schiff base, it can form coordination complexes with metal ions, which can then participate in catalytic cycles. The compound’s biological activity is likely due to its ability to interact with cellular components, disrupting normal cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 3-PHENYL-5H,6H,7H,8H,9H-IMIDAZO[1,5-A]AZEPINE-1-CARBOXYLATE
  • 2-{[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}NICOTINIC ACID

Uniqueness

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and dimethoxybenzoate moieties provide a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-21-12-9-7-11(8-10-12)16(18)19-24-17(20)15-13(22-2)5-4-6-14(15)23-3/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIRJBSBDKYHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=CC=C2OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=CC=C2OC)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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